Dimethyl 4-chloroisophthalate
Description
Dimethyl 4-chloroisophthalate (CAS 37456-22-5) is a chlorinated aromatic ester derivative of isophthalic acid. Its chemical structure comprises two methyl ester groups at positions 1 and 3 of the benzene ring, with a chlorine substituent at position 2. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electron-withdrawing chlorine atom, which influences the electrophilic substitution patterns and stability of intermediates.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
dimethyl 4-chlorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 |
InChI Key |
HFYSTLFOKOWFLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 4-chloroisophthalic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-chloroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.
Reduction: The compound can be reduced to form this compound alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted isophthalates.
Hydrolysis: The primary product is 4-chloroisophthalic acid.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Dimethyl 4-chloroisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which dimethyl 4-chloroisophthalate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Dimethyl 4-chloroisophthalate belongs to a class of substituted aromatic esters. Below is a comparative analysis with key analogs:
Structural and Electronic Properties
| Compound | Substituent Positions | Electron Effects | Reactivity Profile |
|---|---|---|---|
| This compound | Cl at C4, COOCH3 at C1, C3 | Electron-withdrawing (Cl) enhances electrophilic substitution at C5 and C6 | Moderate hydrolysis stability; reacts with nucleophiles at ester groups |
| Dimethyl 5-chloroisophthalate | Cl at C5, COOCH3 at C1, C3 | Similar electron withdrawal but steric hindrance at C5 reduces accessibility | Lower reactivity in electrophilic substitution due to steric effects |
| Dimethyl 2-chloroterephthalate | Cl at C2, COOCH3 at C1, C4 | Electron-withdrawing Cl directs substitution to C3 and C5 positions | Higher susceptibility to hydrolysis due to proximity of Cl to ester groups |
Key Findings :
- Substituent Position : The chlorine position significantly alters electronic and steric effects. For instance, 4-chloroisophthalate derivatives exhibit more predictable substitution patterns compared to 5-chloro analogs due to reduced steric hindrance .
- Hydrolysis Stability : this compound demonstrates higher resistance to alkaline hydrolysis than dimethyl 2-chloroterephthalate, as the chlorine atom in the latter destabilizes the ester groups via inductive effects .
Spectroscopic and Computational Data
- UV-Vis Absorption: The chlorine atom in this compound induces a bathochromic shift (~10 nm) compared to non-chlorinated isophthalates, attributed to increased conjugation and electron withdrawal .
- DFT Studies : Computational models reveal that the chlorine substituent lowers the HOMO-LUMO gap by 0.3 eV compared to dimethyl isophthalate, enhancing its electrophilicity .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing dimethyl 4-chloroisophthalate, and what experimental parameters require optimization?
- Methodological Answer : The compound is typically synthesized via esterification of 4-chloroisophthalic acid using methanol in the presence of acid catalysts (e.g., H₂SO₄). Key parameters include reaction temperature (60–80°C), molar ratio of acid to alcohol (1:5–1:10), and reaction time (6–12 hours). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical. Characterization should include melting point analysis, NMR (¹H/¹³C), and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals in δ 7.5–8.5 ppm (integration for 3 protons) and methoxy groups at δ 3.8–4.0 ppm (6H, singlet).
- ¹³C NMR : Carboxylate carbons at ~168 ppm, aromatic carbons (110–140 ppm), and methoxy carbons at ~52 ppm.
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 228 (calculated for C₁₀H₉ClO₄). Discrepancies in data should prompt purity checks (HPLC, TLC) and solvent-effect evaluations (e.g., DMSO vs. CDCl₃ shifts) .
Q. How should researchers ensure reproducibility of this compound synthesis?
- Methodological Answer : Document reagent purity (≥98%), solvent drying methods (e.g., molecular sieves for methanol), and catalyst concentrations. Use standardized protocols for workup (e.g., quenching with NaHCO₃ for acid-catalyzed reactions). Cross-validate results with literature melting points and spectral databases (Reaxys, SciFinder) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC (retention time comparison) or elemental analysis.
- Step 2 : Evaluate solvent and temperature effects on NMR signals (e.g., variable-temperature NMR for dynamic effects).
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations using Gaussian or ORCA). Contradictions may arise from rotational isomers or residual solvents .
Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for potential reaction pathways (e.g., B3LYP/6-31G* level). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. Validate models with experimental kinetic data (e.g., rate constants under varying conditions) .
Q. How can researchers design experiments to assess the environmental persistence of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation at pH 4–9 (buffered solutions, 25–50°C) via LC-MS.
- Photolysis : Exclude to UV-Vis light (λ = 254–365 nm) and track byproducts.
- Microbial Degradation : Use OECD 301B ready biodegradability tests with activated sludge. Report half-lives and identify metabolites (e.g., 4-chloroisophthalic acid) .
Key Considerations for Advanced Studies
- Data Contradictions : Use tiered validation (experimental → computational → literature comparison) to resolve anomalies .
- Environmental Impact : Follow ZDHC MRSL guidelines for assessing chlorinated byproducts .
- Ethical Reporting : Disclose uncertainties in spectral interpretations and synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
